molecular formula C17H19F3N4 B15114481 5-Methyl-4-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine

5-Methyl-4-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine

Cat. No.: B15114481
M. Wt: 336.35 g/mol
InChI Key: CRVRPRORNGBHJG-UHFFFAOYSA-N
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Description

5-Methyl-4-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring and a pyrimidine core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimidine core: The pyrimidine core can be synthesized by reacting appropriate precursors such as 2,4-dichloro-5-methylpyrimidine with suitable nucleophiles.

    Introduction of the piperazine ring: The piperazine ring can be introduced by reacting the pyrimidine intermediate with piperazine under suitable conditions, such as refluxing in a solvent like chloroform.

    Attachment of the trifluoromethylphenyl group: The trifluoromethylphenyl group can be introduced by reacting the piperazine intermediate with a trifluoromethylphenyl halide under appropriate conditions, such as using a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles; typically carried out in solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

5-Methyl-4-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine is unique due to its specific combination of a trifluoromethylphenyl group, piperazine ring, and pyrimidine core. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C17H19F3N4

Molecular Weight

336.35 g/mol

IUPAC Name

5-methyl-4-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C17H19F3N4/c1-13-10-21-12-22-16(13)24-7-5-23(6-8-24)11-14-3-2-4-15(9-14)17(18,19)20/h2-4,9-10,12H,5-8,11H2,1H3

InChI Key

CRVRPRORNGBHJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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